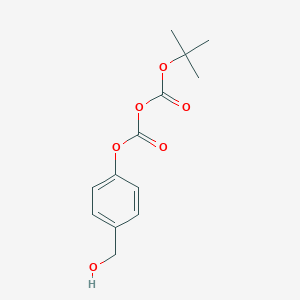

p-O-t-Boc-benzyl Alcohol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to p-O-t-Boc-benzyl Alcohol, such as benzyl-, allyl-, and allenyl-boronates, can be achieved through copper-catalyzed borylation of alcohols. This method exhibits broad applicability and high efficiency, underlining the potential for synthesizing p-O-t-Boc-benzyl Alcohol derivatives with similar strategies. The process involves nucleophilic substitution reactions, indicating a versatile approach to generating various organoboron compounds from readily available alcohol feedstocks (Mao, Szabó, & Marder, 2017).

Molecular Structure Analysis

The molecular structure of p-O-t-Boc-benzyl Alcohol and related compounds can be intricately analyzed through their synthesis routes and the resulting organometallic complexes. For instance, the synthesis of alkyl- and aryl[hydrotris(pyrazolyl)borato]carbonylruthenium complexes by decarbonylation of alcohols reveals insights into the molecular interactions and structural transformations involved in creating complex molecules from simple alcohol precursors (Chen et al., 1997).

Chemical Reactions and Properties

p-O-t-Boc-benzyl Alcohol undergoes various chemical reactions, showcasing its versatility. The modification of Ritter reaction conditions enables the selective amidation of benzylic alcohols with nitriles, producing amides in high yields. This demonstrates the compound's reactivity towards electrophilic substitution and its potential in facilitating diverse organic transformations (Firouzabadi, Sardarian, & Badparva, 1994).

Physical Properties Analysis

The physical properties of p-O-t-Boc-benzyl Alcohol and its derivatives can be inferred from studies on similar compounds. For example, the aerobic oxidative cross-esterification of alcohols over Au/Porous Boron Nitride Catalysts reveals important aspects of the catalytic and surface interactions that influence the physical properties of the resulting esters, which could parallel those of p-O-t-Boc-benzyl Alcohol-based compounds (Zhang et al., 2019).

Chemical Properties Analysis

The chemical properties of p-O-t-Boc-benzyl Alcohol are characterized by its reactivity in various synthesis and modification reactions. The unusual reactivity of t-butyl dicarbonate (Boc2O) with alcohols in the presence of magnesium perchlorate highlights a new route to t-butyl ethers, reflecting on the nucleophilic substitution mechanisms that could be applicable to modifying p-O-t-Boc-benzyl Alcohol (Bartoli et al., 2005).

Applications De Recherche Scientifique

Catalytic Oxidation of Benzyl Alcohol

The selective oxidation of benzyl alcohol to benzaldehyde using palladium (Pd) catalysts has been extensively studied. This process is significant for producing compounds used in the pharmaceutical and agricultural industries. Researchers have developed various Pd-based catalysts by controlling the morphology of Pd nanoparticles and adjusting reaction conditions to optimize selectivity towards the desired aldehyde product. The advancements in catalytic materials and the understanding of reaction mechanisms contribute to green chemistry approaches by utilizing "clean" oxidants like O2 (Chan-Thaw, Savara, & Villa, 2018).

Microkinetic Modeling

Microkinetic modeling of benzyl alcohol oxidation over Pd nanoparticles has revealed the formation of multiple products and provided insights into the effects of various experimental parameters on product distribution. This detailed analysis helps in understanding the complex kinetics involved and guides the optimization of reaction conditions for improved yields (Savara, Rossetti, Chan-Thaw, Prati, & Villa, 2016).

Synthesis of Boronates

The copper-catalyzed synthesis of benzyl-, allyl-, and allenyl-boronates from their respective alcohols demonstrates an efficient method for producing compounds that are valuable in organic synthesis. This approach shows high efficiency and broad applicability under mild conditions, highlighting its potential for industrial processes (Mao, Szabó, & Marder, 2017).

Reaction Mechanisms and Surface Chemistry

Research into the reaction mechanisms of benzyl alcohol oxidation on Pd nanoparticles and the influence of adsorption orientation on selectivity provides deeper insights into the surface chemistry of these reactions. Understanding the interaction between benzyl alcohol and the catalyst surface is crucial for designing catalysts with tailored selectivity towards specific products (Pang, Román, & Medlin, 2012).

Green Synthesis Methods

Studies on the green synthesis of sulfonamides and carbon-nitrogen bonds emphasize environmentally benign methods. These methods involve novel catalysts and conditions that minimize the environmental impact of chemical synthesis, contributing to sustainable industrial practices (Shi et al., 2009).

Renewable Production

The engineering of Escherichia coli for renewable benzyl alcohol production from glucose represents an innovative approach to synthesizing aromatic compounds. This biotechnological method provides an alternative to traditional chemical synthesis, offering a sustainable pathway for producing benzyl alcohol and related compounds (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety And Hazards

Orientations Futures

Future directions for the research and application of p-O-t-Boc-benzyl Alcohol could involve the development of novel catalytic methods for SN-transformations, which has evolved into a flourishing and reviving area of research . Another potential direction could be the development of sustainable pathways to gain access to these compounds from readily available, inexpensive starting materials .

Propriétés

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUUZFITNQYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408885 | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-O-t-Boc-benzyl Alcohol | |

CAS RN |

887353-38-0 | |

| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)